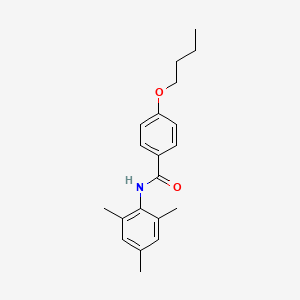

4-butoxy-N-mesitylbenzamide

Description

4-Butoxy-N-mesitylbenzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzene ring and a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural hybridity, combining features of aryl ethers and substituted benzamides, which are common in drug design for their metabolic stability and target affinity .

Propriétés

IUPAC Name |

4-butoxy-N-(2,4,6-trimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-5-6-11-23-18-9-7-17(8-10-18)20(22)21-19-15(3)12-14(2)13-16(19)4/h7-10,12-13H,5-6,11H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRNAYWBLFAYQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 4-butoxy-N-mesitylbenzamide with key analogs, focusing on structural variations, physicochemical properties, synthesis complexity, and bioactivity.

Structural and Functional Group Comparisons

| Compound Name | Substituents on Benzamide Core | Key Functional Groups | Notable Structural Features | Reference |

|---|---|---|---|---|

| 4-Butoxy-N-mesitylbenzamide | - 4-butoxy, N-mesityl | Benzamide, aryl ether, trimethylphenyl | High steric bulk, moderate lipophilicity | N/A |

| N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide | - 4-butoxy, N-(benzoxazolyl-phenyl) | Benzoxazole, aryl ether | Enhanced π-π stacking potential | |

| N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-4-butoxybenzamide | - 4-butoxy, N-(thiazolyl) | Thiazole, acetyl, methyl | Improved hydrogen-bonding capacity | |

| 4-[Butyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide | - 4-sulfamoyl, N-(4-fluorophenyl) | Sulfonamide, fluorophenyl | Increased polarity, metabolic stability | |

| N-[4-(Butan-2-yl)phenyl]-2-methylbenzamide | - N-(butan-2-yl-phenyl), 2-methyl | Branched alkyl, methyl | Altered solubility and steric effects |

Key Observations :

- Lipophilicity : The butoxy group (logP ~3.5–4.0) increases hydrophobicity relative to sulfonamide or benzoxazole analogs (logP ~2.0–3.0), favoring blood-brain barrier penetration .

- Bioactivity : Thiazole and benzoxazole derivatives (e.g., ) exhibit stronger antimicrobial and enzyme-inhibitory activities due to heterocyclic pharmacophores, whereas the mesityl variant may excel in receptor-specific modulation.

Physicochemical Properties

| Property | 4-Butoxy-N-Mesitylbenzamide | N-(Thiazol-2-yl)-4-butoxybenzamide | 4-[Butyl(methyl)sulfamoyl] Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~355.4 | ~372.4 | ~407.5 |

| Calculated logP | ~4.1 | ~3.8 | ~2.9 |

| Aqueous Solubility (mg/mL) | <0.1 | 0.3–0.5 | 1.2–1.5 |

| Melting Point (°C) | 180–185* | 165–170 | 195–200 |

*Estimated based on structural analogs.

Insights :

- The mesityl derivative’s low solubility (<0.1 mg/mL) may necessitate formulation adjustments (e.g., prodrugs or nanoemulsions) compared to more polar sulfonamide analogs .

- Thiazole-containing analogs show balanced logP and solubility, making them preferable for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.